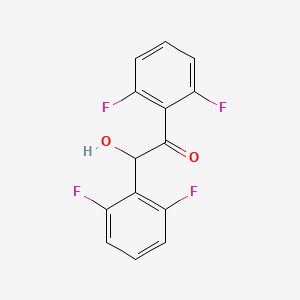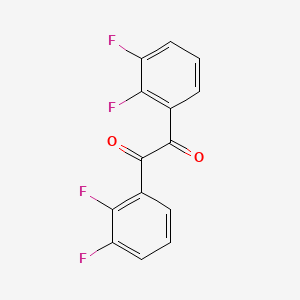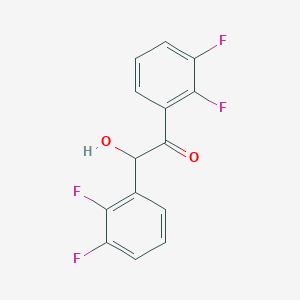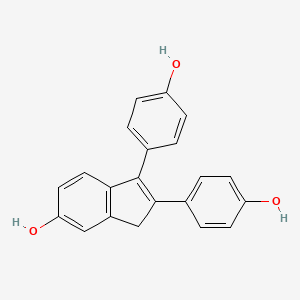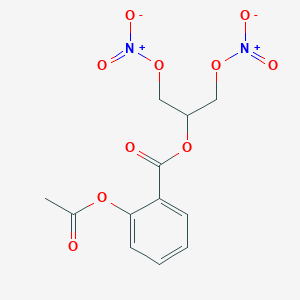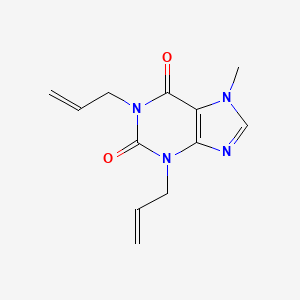
1,2-Dihydroxy-10H-anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a ketone group at the 9 position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Anthraquinone Derivatives: Formed through oxidation.
Anthracenediol: Formed through reduction.
Ethers and Esters: Formed through substitution reactions.
Applications De Recherche Scientifique
1,2-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Explored for its antiproliferative activity against certain cancer cell lines.
Industry: Utilized in the production of pigments, dyes, and fluorescent whitening agents.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-9(10H)-anthracenone: Similar structure with hydroxyl groups at different positions.
9,10-Dihydroxyanthracene: Lacks the ketone group at the 9 position.
Anthraquinone: Contains two ketone groups at the 9 and 10 positions
Uniqueness
1,2-Dihydroxy-10H-anthracen-9-one is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H10O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1,2-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-11-6-5-9-7-8-3-1-2-4-10(8)13(16)12(9)14(11)17/h1-6,15,17H,7H2 |
Clé InChI |
VQTRJTVHFJIZMI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C=C2)O)O)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



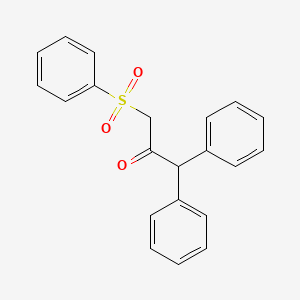


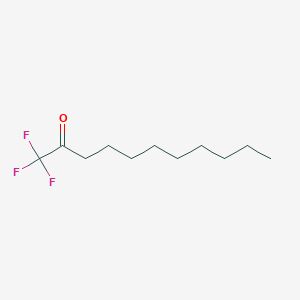
![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)
